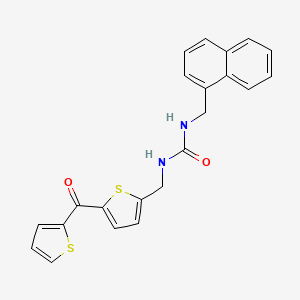

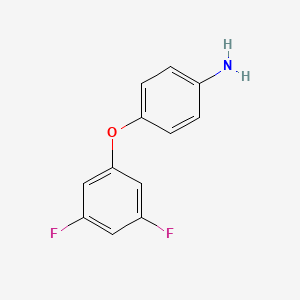

![molecular formula C18H20N2O5 B2750943 Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate CAS No. 2411335-70-9](/img/structure/B2750943.png)

Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate” is also known as Rivaroxaban . It is an orally active, direct factor Xa (FXa) inhibitor developed by Bayer and approved by the United States Food and Drug Administration (USFDA) in July 2011 under the trade name of Xarelto . It is used for the prevention and treatment of various thromboembolic diseases .

Synthesis Analysis

The synthesis of Rivaroxaban involves the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base . The process avoids the use of hazardous chemicals, critical operations, and tedious work-ups .Molecular Structure Analysis

The molecular structure of Rivaroxaban was clarified through X-ray crystallography . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The key components of the process involve the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available inexpensive nitro aniline . Potential impurities arise during the reaction at various stages and carry-over impurities from starting materials were controlled selectively by designing reaction conditions and tuning the crystallization parameters .Physical And Chemical Properties Analysis

Rivaroxaban contains not less than 98.0% and not more than 102.0% of rivaroxaban (C19H18ClN3O5S), calculated on the anhydrous basis .Scientific Research Applications

Antithrombotic Agents

The compound EN300-26615709 exhibits potential as an antithrombotic agent. Researchers have identified it as a direct inhibitor of Factor Xa (FXa), a key enzyme in the blood coagulation cascade. By inhibiting FXa, EN300-26615709 reduces thrombin generation, leading to antithrombotic effects without affecting primary hemostasis . This property makes it valuable for preventing and treating thromboembolic diseases.

Cycloaddition Reactions

EN300-26615709 has been studied in the context of cycloaddition reactions. Specifically, its reactions with acridine-based dipolarophiles were investigated. Regioselectivity patterns influenced by electronic factors were observed. For instance, when reacting with unstable benzonitrile N-oxides, EN300-26615709 favored the formation of 5-(acridin-4-yl)-4,5-dihydro-1,2-oxazole-4-carboxylates. These insights contribute to our understanding of regioselectivity in cycloaddition reactions .

Spectral Assignment

In the [3 + 2] cycloadditions of EN300-26615709 with acridine derivatives, researchers performed spectral assignments. These studies shed light on the interaction modes, regioisomers, and subsequent transformations. The investigation provides valuable insights into the structure elucidation and relative configuration determination of such compounds .

Climate Change Adaptation

While not directly related to the compound itself, scientific research applications extend beyond its chemical properties. Researchers have explored science, technology, and innovation solutions to enhance participation in climate change adaptation. Although not exclusively focused on EN300-26615709, this broader context highlights the interdisciplinary nature of scientific endeavors .

ZnO Single Crystals

Although not directly associated with EN300-26615709, research on ZnO single crystals is relevant. ZnO materials, including single crystals, find applications in photoelectronic devices, photocatalysis, and diluted magnetic semiconductors. While this field covers ZnO in general, it underscores the importance of crystal growth and material properties .

Novel Antithrombotic Agents

The compound EN300-26615709 belongs to a class of novel antithrombotic agents. Its development as an oral, direct FXa inhibitor addresses the need for safe and orally available anticoagulants. The crystal structure of EN300-26615709 in complex with human FXa provides insights into its binding mode and high affinity requirements .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-24-18(23)7-6-17(22)20-9-12(14-4-2-3-5-15(14)20)8-13-10-25-11-16(21)19-13/h2-7,12-13H,8-11H2,1H3,(H,19,21)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEWBXBSUYWBAS-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)N1CC(C2=CC=CC=C21)CC3COCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)N1CC(C2=CC=CC=C21)CC3COCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2-nitrophenoxy)ethan-1-one](/img/structure/B2750861.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2750862.png)

![1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2750874.png)

![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-4-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2750875.png)

![4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2750876.png)

![N-(2-Fluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2750878.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2750881.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide hydrochloride](/img/structure/B2750883.png)